![molecular formula C8H4Cl4 B14497414 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64726-09-6](/img/structure/B14497414.png)
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is a chemical compound characterized by its unique bicyclic structure. It consists of a bicyclo[4.2.0]octa-1,3,5-triene core with four chlorine atoms attached at the 7 and 8 positions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts, such as iron or aluminum chloride, can further enhance the efficiency of the chlorination process.
化学反应分析
Types of Reactions
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted bicyclo[4.2.0]octa-1,3,5-triene derivatives.
科学研究应用
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The compound’s bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical transformations.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without chlorine substituents.
7,7-Dichlorobicyclo[4.2.0]octa-1,3,5-triene: A similar compound with only two chlorine atoms.
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene: A silicon-substituted analog.
Uniqueness
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
64726-09-6 |
|---|---|
分子式 |
C8H4Cl4 |
分子量 |
241.9 g/mol |
IUPAC 名称 |
7,7,8,8-tetrachlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Cl4/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChI 键 |
HXQMKCPPKWSMCV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C2(Cl)Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


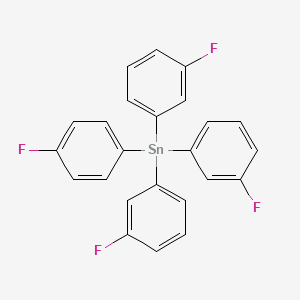
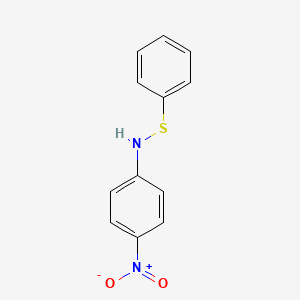
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
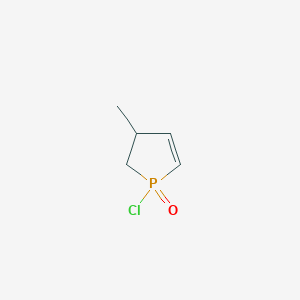
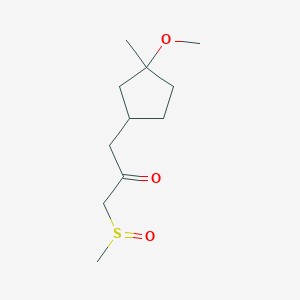


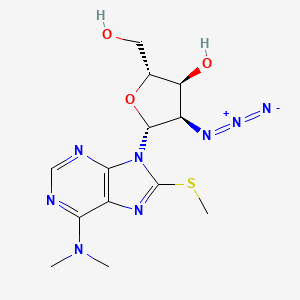
![1-Methoxy-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14497369.png)

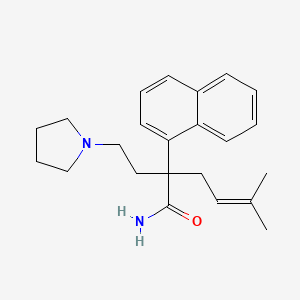

![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
![7-[2-(Methoxycarbonyl)cyclopentyl]hept-5-enoic acid](/img/structure/B14497412.png)
